6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Description
The compound 6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one features a dihydropyridazinone core substituted with a 4-ethoxyphenyl group at position 6 and a 1,2,4-oxadiazole-linked 3-methylphenyl moiety at position 2. The pyridazinone scaffold is known for its pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-28-18-9-7-16(8-10-18)19-11-12-21(27)26(24-19)14-20-23-22(25-29-20)17-6-4-5-15(2)13-17/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGGYMXPOBZNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that incorporates a dihydropyridazine framework and an oxadiazole moiety. This structure suggests potential for diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 376.46 g/mol. The structure consists of:
- A dihydropyridazine core.
- An oxadiazole ring known for its bioactive properties.
- An ethoxyphenyl group that may enhance solubility and bioactivity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and dihydropyridazine structures exhibit various pharmacological activities, including:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Case Studies
- Anticancer Activity Study :
- Antimicrobial Efficacy :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety is known to inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
The compound 6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, material science, and environmental science.
Key Properties
- Molecular Formula : C20H24N4O2
- Molecular Weight : 368.43 g/mol
- Solubility : Soluble in organic solvents, sparingly soluble in water.
Medicinal Chemistry
The compound shows promise as a pharmacological agent due to its potential anti-inflammatory and analgesic properties. Research indicates that derivatives of pyridazinones can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that similar pyridazinone derivatives exhibited significant COX inhibition, leading to reduced inflammation in animal models. The structural features of the compound suggest it may exhibit comparable effects.
- Antimicrobial Properties : Compounds with oxadiazole rings are known for their antimicrobial activity. Preliminary studies suggest that this compound may possess similar properties against various bacterial strains.
Material Science
The unique chemical structure of this compound allows for potential applications in the development of advanced materials, particularly in coatings and polymers.
Case Studies
- UV Absorption : The incorporation of this compound into polymer matrices has been shown to enhance UV stability, making it suitable for outdoor applications where UV degradation is a concern.
- Conductive Polymers : Research indicates that modifications of pyridazinone compounds can lead to increased electrical conductivity when used in composite materials.
Environmental Science
Given the increasing concern over environmental pollutants, the compound's potential as a bioremediation agent is noteworthy.
Case Studies
- Heavy Metal Ion Capture : Preliminary studies suggest that the functional groups present in this compound can chelate heavy metal ions, offering a pathway for environmental cleanup strategies.
- Photodegradation of Pollutants : The compound may also play a role in photocatalytic processes aimed at degrading organic pollutants under UV light exposure.
Comparative Analysis Table
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory, antimicrobial | Studies on COX inhibition |
| Material Science | UV stability, enhanced conductivity | Research on polymer composites |
| Environmental Science | Heavy metal ion capture, pollutant degradation | Preliminary bioremediation studies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone-Based Analogues
2.1.1. BI64210 (6-(4-Methylphenyl)-2-{[3-(2-Methylphenyl)-1,2,4-Oxadiazol-5-yl]methyl}-2,3-Dihydropyridazin-3-One) This analogue (CAS 1040642-39-4) shares the pyridazinone core and oxadiazole substituent but differs in the phenyl substituents:
- 6-position : 4-Methylphenyl (vs. 4-ethoxyphenyl in the target compound).
- Oxadiazole substituent: 2-Methylphenyl (vs. 3-methylphenyl). The ortho-substituted methyl on the oxadiazole may sterically hinder interactions compared to the meta-substituted variant in the target compound .
2.1.2. 6-Phenyl-2-(4-Phenyl-5-Thioxo-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)-4,5-Dihydropyridazin-3(2H)-One
This compound replaces the oxadiazole with a thioxo-triazole group. The triazole’s sulfur atom introduces polarizability and hydrogen-bonding variability, which may enhance interactions with cysteine residues or metal ions in enzymes. However, the thioxo group increases susceptibility to metabolic oxidation compared to the more stable oxadiazole .
Oxadiazole-Containing Compounds with Different Cores
2.2.1. Benzimidazolone-Oxadiazole Derivatives (Compounds 46–51) These compounds (e.g., 4-(3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one) feature a benzimidazolone core instead of pyridazinone. The benzimidazolone moiety is associated with kinase inhibition and antimicrobial activity. Notably, compound 46 achieved 72% yield and 99.01% purity, suggesting robust synthetic feasibility. The target compound’s ethoxy group may confer superior solubility compared to the chlorophenethyl group in 46 .
2.2.2. Dihydropyrimidinethione-Oxadiazole Hybrid (CAS 892302-22-6) This compound (6-methyl-4-(m-tolyl)-5-[3-(p-tolyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione) replaces pyridazinone with dihydropyrimidinethione. The thione group increases acidity (pKa ~8–10), enabling pH-dependent reactivity.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 6-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one, and how can they be addressed methodologically?
- Answer : The synthesis involves multi-step reactions, including oxadiazole ring formation and pyridazinone functionalization. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions.
- Oxadiazole Formation : Requires condensation of amidoximes with carbonyl derivatives under dehydrating conditions (e.g., POCl₃ or acetic anhydride) .
- Pyridazinone Assembly : Cyclization of hydrazine derivatives with diketones, optimized via reflux in ethanol or DMF at 80–100°C .
- Purity Control : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate intermediates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring systems (e.g., oxadiazole C=O at ~160 ppm, pyridazinone N-H at ~10 ppm) .
- HPLC-MS : To assess purity (>95%) and molecular ion peaks .
- X-ray Crystallography : For unambiguous structural confirmation (using SHELX software for refinement) .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield of the oxadiazole intermediate?
- Answer :
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may increase side products; ethanol/water mixtures improve selectivity .
-
Catalysts : ZnCl₂ or PTSA (p-toluenesulfonic acid) accelerates amidoxime cyclization at 60–80°C, reducing reaction time by 30–40% .
-
Temperature : Elevated temperatures (>100°C) risk decomposition; controlled reflux (80°C) balances yield and stability .
Table 1 : Optimization of Oxadiazole Synthesis
Condition Yield (%) Purity (%) Reference DMF, 100°C, ZnCl₂ 72 88 Ethanol, 80°C, PTSA 68 92 Acetic anhydride, RT 45 78
Q. What structural features of this compound suggest potential biological activity, and how can these be validated experimentally?
- Answer :
- Oxadiazole Moiety : Known for enzyme inhibition (e.g., COX-2, kinases) via π-π stacking and hydrogen bonding .
- Ethoxyphenyl Group : Enhances lipophilicity, improving membrane permeability (logP ~3.2 predicted via ChemDraw) .
- Validation :
- Enzyme Assays : Test inhibition against target enzymes (e.g., fluorescence-based kinase assays) .
- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation .
Q. How can researchers reconcile contradictions in reported synthetic routes for analogous compounds?
- Answer :
- Case Study : reports POCl₃ for oxadiazole formation, while uses acetic anhydride. Contradictions arise from substrate sensitivity: electron-deficient aryl groups require stronger dehydrating agents (POCl₃) .
- Methodological Adjustment : Pre-screen substrates via DFT calculations (e.g., Gaussian 16) to predict reactivity and select optimal conditions .
Methodological Recommendations
- Synthetic Reproducibility : Document moisture-sensitive steps (e.g., oxadiazole cyclization) under inert gas (N₂/Ar) .
- Data Interpretation : Use PCA (Principal Component Analysis) to correlate substituent electronic effects with reaction yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
